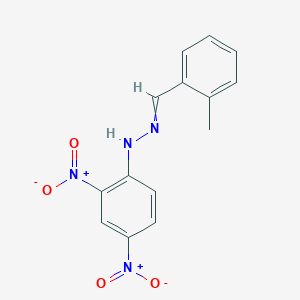

o-Tolualdehyde, (2,4-dinitrophenyl)hydrazone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

O-Tolualdehyde, (2,4-dinitrophenyl)hydrazone is a useful research compound. Its molecular formula is C14H12N4O4 and its molecular weight is 300.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409528. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

o-Tolualdehyde, (2,4-dinitrophenyl)hydrazone is a compound that has garnered attention for its biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

- Molecular Formula : C14H12N4O4

- Molecular Weight : 300.27 g/mol

- Purity : Typically around 95% .

Hydrazones, including this compound, are known to exhibit a variety of biological activities due to their structural characteristics. The key functional group in hydrazones is the azomethine group (C=N−NH2), which plays a crucial role in their reactivity and interaction with biological targets.

Antimicrobial Activity

Hydrazones have been reported to possess significant antimicrobial properties. A review highlighted that various hydrazones exhibit antibacterial, antifungal, and antiviral activities. Specifically, compounds derived from 2,4-dinitrophenylhydrazine have shown promising antifungal activity against several strains of Candida .

Table 1: Antifungal Activity of Hydrazones

| Compound | Target Organism | Concentration (μg/mL) | Percent Inhibition |

|---|---|---|---|

| 3g | Candida tropicalis | 100 | 41% |

| 3h | Candida glabrata | 200 | 35% |

| Fluconazole | Candida strains | - | Standard Control |

Enzyme Inhibition

Research has indicated that o-Tolualdehyde can act as an inhibitor of mushroom tyrosinase, an enzyme involved in melanin production. This inhibition is significant for applications in skin whitening and treatment of hyperpigmentation disorders. The compound was found to be a mixed-type inhibitor .

Case Studies

- Antifungal Activity Study : A study synthesized various diarylhydrazones from 2,4-dinitrophenylhydrazine and tested their antifungal properties against multiple Candida strains. Compounds showed varying degrees of activity based on their structural modifications. Notably, compound 3g exhibited the highest inhibition rates against C. tropicalis .

- Enzyme Inhibition Research : Another investigation focused on the inhibitory effects of o-tolualdehyde derivatives on tyrosinase activity. The results indicated that these compounds could serve as potential therapeutic agents for conditions related to excessive melanin production .

Structure-Activity Relationship (SAR)

The biological activity of hydrazones is often linked to their structural features. For instance:

- The presence of halogen substituents on the aromatic ring enhances antifungal activity.

- The position of these substituents (ortho vs para) can significantly affect the potency of the compound .

Table 2: Structure-Activity Relationship Insights

| Substituent Position | Activity Level |

|---|---|

| Ortho | Moderate |

| Para | High |

科学研究应用

Applications in Analytical Chemistry

-

Derivatization of Carbonyl Compounds :

o-Tolualdehyde, (2,4-dinitrophenyl)hydrazone is primarily used for the derivatization of carbonyl compounds in various matrices. The reaction with 2,4-dinitrophenylhydrazine (DNPH) forms stable derivatives that can be analyzed using high-performance liquid chromatography (HPLC) . This method is crucial for determining the presence of aldehydes and ketones in environmental samples. -

Environmental Monitoring :

The compound is utilized in methods for sampling and analyzing gaseous and particulate pollutants. For example, it is used to detect formaldehyde in air samples through its reaction with DNPH to form a dinitrophenylhydrazone derivative, which can then be quantified using HPLC .

Study 1: Detection of Carbonyl Compounds

A study conducted by the Environmental Protection Agency (EPA) demonstrated the effectiveness of using DNPH derivatives for detecting carbonyl compounds in various environmental samples. The method involved collecting air samples and analyzing them for carbonyls through HPLC after derivatization with DNPH. The results indicated a high sensitivity and specificity for detecting low concentrations of pollutants .

Study 2: Photolysis of o-Tolualdehyde

Research published in Environmental Science & Technology investigated the atmospheric degradation of o-tolualdehyde through photolysis. The study highlighted the compound's role as a precursor to secondary pollutants and its implications for air quality modeling . This research underscores the importance of monitoring o-tolualdehyde levels in urban environments.

Safety Considerations

This compound poses certain hazards:

属性

CAS 编号 |

1773-44-0 |

|---|---|

分子式 |

C14H12N4O4 |

分子量 |

300.27 g/mol |

IUPAC 名称 |

N-[(Z)-(2-methylphenyl)methylideneamino]-2,4-dinitroaniline |

InChI |

InChI=1S/C14H12N4O4/c1-10-4-2-3-5-11(10)9-15-16-13-7-6-12(17(19)20)8-14(13)18(21)22/h2-9,16H,1H3/b15-9- |

InChI 键 |

QUIFNJPMGQCNMH-DHDCSXOGSA-N |

SMILES |

CC1=CC=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

手性 SMILES |

CC1=CC=CC=C1/C=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

规范 SMILES |

CC1=CC=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Pictograms |

Flammable; Corrosive; Irritant |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。